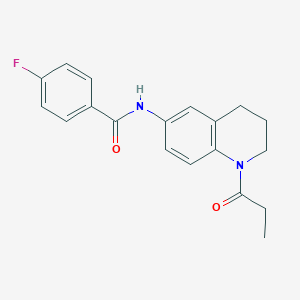

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Descripción

4-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a benzamide derivative featuring a fluorine substituent at the para-position of the benzoyl moiety and a 1-propanoyl-substituted 1,2,3,4-tetrahydroquinoline group attached to the amide nitrogen. The propanoyl group at the 1-position of the tetrahydroquinoline scaffold may influence conformational stability and solubility, while the 4-fluoro substituent likely modulates electronic properties and target binding affinity.

Propiedades

IUPAC Name |

4-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-3-4-14-12-16(9-10-17(14)22)21-19(24)13-5-7-15(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSGFAKNSNVVOIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzoyl chloride with 1-propionyl-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and solvent composition .

Análisis De Reacciones Químicas

Types of Reactions

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Medicine: As a potential therapeutic agent in drug discovery.

Industry: In the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing.

Comparación Con Compuestos Similares

Halogen Substituents

- 4-Bromo-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): Bromine replaces fluorine at the para-position. Molecular weight increases by ~80 Da.

- 2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (): Fluorine at the ortho-position may sterically hinder rotation of the benzamide moiety, altering binding pocket accessibility. The ortho-substituent could also influence intramolecular hydrogen bonding or dipole interactions.

Trifluoromethyl Substituents

Modifications on the Tetrahydroquinoline Scaffold

- 3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide (): A sulfonyl group replaces the propanoyl moiety, significantly altering electronic properties and hydrogen-bonding capacity. The 3-chloro substituent on the benzamide may enhance halogen bonding with target proteins.

- N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-morpholinyl)ethyl]-4-(trifluoromethyl)benzamide (): Incorporation of a morpholine ring and trifluoromethyl group increases solubility via the morpholine’s hydrophilic nature while maintaining lipophilicity through the CF₃ group.

Actividad Biológica

4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse pharmacological properties. The presence of a fluorine atom and a propanoyl group in its structure enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Structure and Properties

- Molecular Formula : C19H19FN2O2

- Molecular Weight : 320.37 g/mol

- IUPAC Name : 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

The biological activity of 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biological pathways. The compound may inhibit enzymes related to folate synthesis in bacteria, similar to other sulfonamide derivatives. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, sulfonamides like this compound can inhibit dihydropteroate synthase (DHPS), an enzyme essential for bacterial growth.

Table 1: Comparison of Antimicrobial Activities

Anti-inflammatory Properties

In addition to antimicrobial effects, tetrahydroquinoline derivatives have been studied for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various tetrahydroquinoline derivatives against common bacterial strains. The results showed that compounds similar to 4-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibited potent activity against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Activity Assessment : Another study investigated the anti-inflammatory potential of tetrahydroquinoline derivatives in animal models of inflammation. Results indicated a significant reduction in inflammatory markers in treated groups compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.